molecular formula C9H8O2S2 B12556220 1,3-Benzodithiole-2-carboxylic acid, methyl ester CAS No. 144558-76-9

1,3-Benzodithiole-2-carboxylic acid, methyl ester

Cat. No.: B12556220
CAS No.: 144558-76-9
M. Wt: 212.3 g/mol
InChI Key: RJMACWCAOUWTQJ-UHFFFAOYSA-N
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Description

1,3-Benzodithiole-2-carboxylic acid, methyl ester is an organic compound that belongs to the class of benzodithioles. This compound is characterized by the presence of a benzene ring fused with two sulfur atoms and a carboxylic acid ester group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodithiole-2-carboxylic acid, methyl ester typically involves the reaction of 1,3-benzodithiole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

1,3-Benzodithiole+Methyl chloroformateBase1,3-Benzodithiole-2-carboxylic acid, methyl ester\text{1,3-Benzodithiole} + \text{Methyl chloroformate} \xrightarrow{\text{Base}} \text{this compound} 1,3-Benzodithiole+Methyl chloroformateBase​1,3-Benzodithiole-2-carboxylic acid, methyl ester

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodithiole-2-carboxylic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodithioles depending on the nucleophile used.

Scientific Research Applications

1,3-Benzodithiole-2-carboxylic acid, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzodithiole-2-carboxylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The sulfur atoms in the benzodithiole ring may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodithiole-2-carboxylic acid: The parent compound without the ester group.

    1,3-Benzodithiole-2-carboxamide: An amide derivative with different reactivity and applications.

    1,3-Benzodithiole-2-carboxylic acid, ethyl ester: An ester derivative with a different alkyl group.

Uniqueness

1,3-Benzodithiole-2-carboxylic acid, methyl ester is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity. The presence of the methyl ester group allows for selective reactions and interactions that are not possible with other similar compounds.

Properties

CAS No.

144558-76-9

Molecular Formula

C9H8O2S2

Molecular Weight

212.3 g/mol

IUPAC Name

methyl 1,3-benzodithiole-2-carboxylate

InChI

InChI=1S/C9H8O2S2/c1-11-8(10)9-12-6-4-2-3-5-7(6)13-9/h2-5,9H,1H3

InChI Key

RJMACWCAOUWTQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1SC2=CC=CC=C2S1

Origin of Product

United States

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